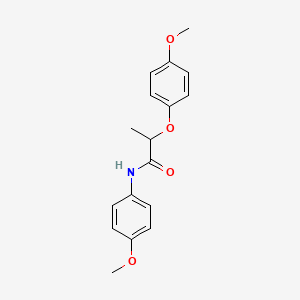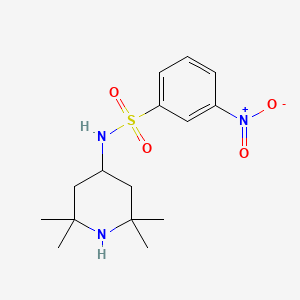
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide, also known as CNMNPC, is a compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exerts its pharmacological effects by modulating various signaling pathways. For example, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits various biochemical and physiological effects. For example, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Furthermore, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for further development. However, one of the limitations of using 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its low solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. One of the potential directions is to further investigate its potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. Furthermore, studies are needed to investigate the potential of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide as an anti-inflammatory agent in vivo. Finally, future studies should focus on improving the solubility and bioavailability of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide to enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzaldehyde, 3-nitrobenzaldehyde, and ethyl cyanoacetate in the presence of hydrazine hydrate and acetic acid. The resulting product is then treated with 4-chloro-3-nitrophenyl isocyanate to obtain 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of research. One of the significant areas of research is its potential as an anticancer agent. Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-29-17-8-6-15(7-9-17)22-20(26)18-13-24(11-3-10-21)23-19(18)14-4-2-5-16(12-14)25(27)28/h2,4-9,12-13H,3,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYIAPNOLILBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5052658.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-naphthamide](/img/structure/B5052666.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)
![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5052689.png)
![2-(4-chlorophenyl)-N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}acetamide](/img/structure/B5052692.png)
![3-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5052700.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)
![methyl 4-[3-((2-methoxy-2-oxoethyl){[(4-methoxyphenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5052722.png)
![tert-butyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5052735.png)

![9-nitro-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5052740.png)
